molecular formula C17H19FN6O2S B2998862 1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-methanesulfonyl-1,4-diazepane CAS No. 2380188-22-5

1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-methanesulfonyl-1,4-diazepane

Cat. No.: B2998862
CAS No.: 2380188-22-5
M. Wt: 390.44
InChI Key: UHMRXDRYUBHRDQ-UHFFFAOYSA-N
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Description

1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-methanesulfonyl-1,4-diazepane is a complex heterocyclic compound It features a triazolo-pyridazine core, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-methanesulfonyl-1,4-diazepane typically involves multiple stepsCommon reagents used in these reactions include hydrazine derivatives, fluorobenzene, and sulfonyl chlorides .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as microwave irradiation and metal-free synthesis have been explored to enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-methanesulfonyl-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-methanesulfonyl-1,4-diazepane has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-methanesulfonyl-1,4-diazepane involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b]thiadiazines: Known for their diverse pharmacological activities.

    Triazolo[4,3-a]pyrazine derivatives: Investigated for their antibacterial properties.

    Fluorophenyl-substituted triazoles: Explored for their potential as anticancer agents

Uniqueness

1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-methanesulfonyl-1,4-diazepane stands out due to its unique combination of a triazolo-pyridazine core with a fluorophenyl group and a methanesulfonyl-diazepane moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(3-fluorophenyl)-6-(4-methylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O2S/c1-27(25,26)23-9-3-8-22(10-11-23)16-7-6-15-19-20-17(24(15)21-16)13-4-2-5-14(18)12-13/h2,4-7,12H,3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMRXDRYUBHRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCN(CC1)C2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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